molecular formula C9H9BF4KNO B1409288 Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate CAS No. 1705578-24-0

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate

Cat. No. B1409288
CAS RN: 1705578-24-0
M. Wt: 273.08 g/mol
InChI Key: QBCVDRKZBBJBSF-UHFFFAOYSA-N
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Description

Potassium trifluoroborates are a special class of organoboron reagents . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are often used as the primary boron source in Suzuki–Miyaura-type reactions .


Molecular Structure Analysis

The molecular structure of a potassium trifluoroborate would generally consist of a boron atom surrounded by three fluorine atoms and one organic group, with a potassium ion for charge balance .


Chemical Reactions Analysis

Potassium trifluoroborates are versatile coupling partners and are present as reagents in a vast array of C–C bond-forming reactions . For example, the epoxidation of C=C bonds in unsaturated alkyl- or aryltrifluoroborates proceeds with full conversion and selectivity, avoiding degradation of the boron functionality .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific potassium trifluoroborate would depend on the nature of the organic group attached to the boron atom. For example, Potassium 4-fluorophenyltrifluoroborate has a molecular weight of 202 g/mol and a melting point of 290°C to 292°C .

Scientific Research Applications

Suzuki Cross-Coupling Reactions

Potassium trifluoroborate salts are widely used as potent boronic acid surrogates in Suzuki cross-coupling reactions. These reactions are pivotal in creating carbon-carbon bonds, an essential step in synthesizing complex organic molecules for pharmaceuticals, agrochemicals, and organic materials .

Stability in Synthesis

Unlike boronic acids and esters, potassium trifluoroborate salts exhibit remarkable stability under various conditions. They are moisture- and air-stable, which makes them more convenient for long-term storage and use in synthesis processes that require rigorous conditions .

Compatibility with Oxidative Conditions

These salts are also known for their compatibility with strong oxidative conditions . This property is particularly beneficial in reactions where other reagents might decompose or react undesirably when exposed to oxidizing agents .

Mechanism of Action

The exact mechanism of action would depend on the specific reaction in which the potassium trifluoroborate is involved. In general, they are often used in cross-coupling reactions, where they react with organic halides or pseudohalides to form new carbon-carbon bonds .

Safety and Hazards

Potassium trifluoroborates can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle them with appropriate personal protective equipment and to avoid breathing dust or fumes .

properties

IUPAC Name

potassium;trifluoro-[3-(4-fluoroanilino)-3-oxopropyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF4NO.K/c11-7-1-3-8(4-2-7)15-9(16)5-6-10(12,13)14;/h1-4H,5-6H2,(H,15,16);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBCVDRKZBBJBSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CCC(=O)NC1=CC=C(C=C1)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF4KNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium trifluoro(3-((4-fluorophenyl)amino)-3-oxopropyl)borate

CAS RN

1705578-24-0
Record name Borate(1-), trifluoro[3-[(4-fluorophenyl)amino]-3-oxopropyl]-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1705578-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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